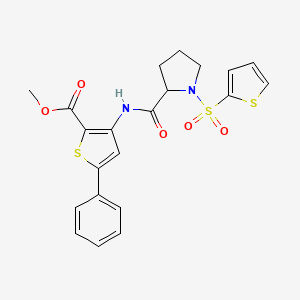

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate

CAS No.: 1100761-19-0

Cat. No.: VC4306285

Molecular Formula: C21H20N2O5S3

Molecular Weight: 476.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1100761-19-0 |

|---|---|

| Molecular Formula | C21H20N2O5S3 |

| Molecular Weight | 476.58 |

| IUPAC Name | methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C21H20N2O5S3/c1-28-21(25)19-15(13-17(30-19)14-7-3-2-4-8-14)22-20(24)16-9-5-11-23(16)31(26,27)18-10-6-12-29-18/h2-4,6-8,10,12-13,16H,5,9,11H2,1H3,(H,22,24) |

| Standard InChI Key | RYSKKLUOUGURKZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a thiophene-2-carboxylate core substituted at the 3-position with a 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido group and at the 5-position with a phenyl ring. The IUPAC name, methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2-carboxylate, reflects this arrangement. Key identifiers include the CAS registry number 1100761-19-0 and the SMILES string COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4. The presence of both sulfonyl and carboxamido groups enhances polarity, potentially influencing solubility and binding interactions.

Physicochemical Characteristics

While solubility data remain unavailable, the molecular weight (476.58 g/mol) and formula suggest moderate hydrophobicity. The sulfonyl group (-SO₂-) contributes to hydrogen-bonding capacity, which may aid in target recognition. Computational models predict a three-dimensional conformation where the pyrrolidine ring adopts a puckered geometry, positioning the sulfonyl and carboxamido groups for intermolecular interactions .

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The compound is synthesized through sequential reactions, beginning with the bromination of a phenylpyrrolidine precursor to generate an α-bromoacyl intermediate . Cyclocondensation with thiophene-2-sulfonamide derivatives under acidic conditions yields the sulfonylated pyrrolidine carboxamide . A final esterification step introduces the methyl carboxylate group at the thiophene-2-position.

Key Steps:

-

Bromination: Reacting 5-phenylpyrrolidine-3-carboxylic acid with bromine in acetic acid produces the α-bromo intermediate .

-

Sulfonylation: Treatment with thiophene-2-sulfonamide in the presence of a base forms the sulfonyl-pyrrolidine moiety.

-

Amidation and Esterification: Coupling the sulfonylated intermediate with thiophene-2-carboxylate via carbodiimide chemistry, followed by methyl esterification, completes the synthesis .

Reaction yields for analogous compounds range from 62% to 99%, depending on purification methods .

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound exhibit inhibitory activity against protein kinases, particularly those involved in cancer progression . The thiophene sulfonyl group may chelate ATP-binding sites, while the pyrrolidine carboxamide enhances selectivity for kinase domains . For example, modifications to the thiophene ring in lysyl oxidase (LOX) inhibitors have shown anti-metastatic effects in preclinical models .

Research Findings and Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume